2-Benzylfuran
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Overview
Description
2-Benzylfuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a benzyl group attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzylfuran can be synthesized through several methods. One common approach involves the cyclization of 2-allylphenols using a palladium-catalyzed reaction. Another method includes the use of 5-benzyl-2-furoic acid as a precursor, which undergoes decarboxylation to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency of the synthesis. For example, the use of copper iodide as a catalyst in a one-pot synthesis has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylfuran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid.
Reduction: Hydrogenation of this compound can produce 2-benzyl-2,3-dihydrobenzofuran.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products:
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: 2-Benzyl-2,3-dihydrobenzofuran.
Substitution: 2-Bromo-2-benzylfuran, 2-Nitro-2-benzylfuran.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Benzylfuran and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives have been found to inhibit the activity of enzymes like tyrosinase and carbonic anhydrase, which are involved in various physiological processes . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- 2-Benzoylbenzofuran
- Aurones
- Benzofuran-2-carboxylic acid
Properties
IUPAC Name |
2-benzylfuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRBNIXMTWSDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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